molecular formula C8H12N2O B377614 N,N,2-trimethylpyridin-4-amine 1-oxide CAS No. 59886-56-5

N,N,2-trimethylpyridin-4-amine 1-oxide

Cat. No. B377614
CAS RN: 59886-56-5
M. Wt: 152.19g/mol
InChI Key: AOWBRVNHISDXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06521643B1

Procedure details

To a solution of dimethylamine in tetrahydrofuran (2M, 20 ml) was added 2-methyl-4-nitropyridine N-oxide (3.08 g), and the mixture was stirred at 60° C. for 8 hours. The residue was evaporated under reduced pressure and purified by column chromatography (silica gel 75 g, 0 to 10% methanol in dichloromethane) to give 4-dimethylamino-2-methylpyridine N-oxide (1.76 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[CH3:4][C:5]1[CH:10]=C([N+]([O-])=O)[CH:8]=[CH:7][N+:6]=1[O-:14].O1CCC[CH2:16]1>>[CH3:1][N:2]([CH3:16])[C:3]1[CH:8]=[CH:7][N+:6]([O-:14])=[C:5]([CH3:10])[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
3.08 g
Type
reactant
Smiles
CC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel 75 g, 0 to 10% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CN(C1=CC(=[N+](C=C1)[O-])C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.